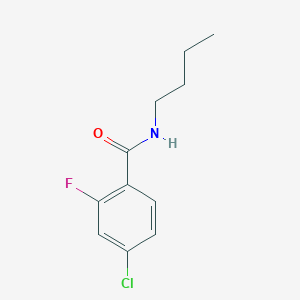

![molecular formula C23H24N2O4S2 B5501180 3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B5501180.png)

3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis of this compound and related structures typically involves the condensation of specific amino acids or their derivatives with various aldehydes. For instance, Patel et al. (2010) described a process involving refluxation of specific intermediates in the presence of thioglycolic acid and anhydrous zinc chloride in ethanol to create a similar thiazolidin-4-one compound (Patel, Shah, Trivedi, & Vyas, 2010). Such procedures are indicative of the complexity and precision required in synthesizing this category of compounds.

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques. For example, a study by Khelloul et al. (2022) involved FT-IR, UV-Vis, and NMR spectroscopy to determine the molecular structure of a synthesized thiazolidin-4-one (Khelloul et al., 2022). Such studies are crucial for understanding the chemical behavior and potential applications of these molecules.

Chemical Reactions and Properties

These compounds participate in various chemical reactions, often leading to the formation of new derivatives with distinct properties. For instance, the synthesis of derivatives with antibacterial activity, as explored by Abd Alhameed et al. (2019), demonstrates the reactivity and potential for creating useful chemical agents (Abd Alhameed, Almarhoon, Bukhari, El‐Faham, de la Torre, & Albericio, 2019).

Scientific Research Applications

Synthesis and Characterization

Synthesis and Antimicrobial Evaluation : A study describes the synthesis and characterization of ethyl (4-substituted phenoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, showcasing a method that may be relevant to the synthesis of the compound . These analogues exhibit antimicrobial activity, indicating their potential application in developing new antimicrobial agents (Spoorthy et al., 2021).

Antimicrobial and Anticancer Potentials : Another research discusses the synthesis of 4-thiazolidinone derivatives and evaluates their in vitro antimicrobial and anticancer potentials. These findings highlight the compound's relevance in therapeutic applications, particularly in antimicrobial and anticancer drug development (Deep et al., 2016).

Biological Activities

Antimicrobial Activity : The antimicrobial activity of rhodanine-3-acetic acid derivatives has been explored, with some derivatives showing significant activity against Mycobacterium tuberculosis. This study underlines the compound's potential in treating bacterial infections, especially drug-resistant strains (Krátký et al., 2017).

Anticancer Activity : Research on the synthesis and evaluation of thiazolidine-2,4-dione derivatives for anticancer activity has identified compounds with promising efficacy. These derivatives' ability to inhibit cancer cell growth could be instrumental in developing new anticancer therapies (Holota et al., 2019).

Potential Drug Discovery Applications

Drug Discovery : The synthesis and characterization of new chemical entities based on thiazolidine derivatives, including their evaluation for antimicrobial and anticancer properties, suggest these compounds' significant potential in drug discovery. By targeting specific biological pathways, these compounds could lead to the development of novel therapeutic agents with enhanced efficacy and specificity (Mohamed et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4S2/c1-2-29-19-10-8-17(9-11-19)16-20-22(28)25(23(30)31-20)13-12-21(27)24(14-15-26)18-6-4-3-5-7-18/h3-11,16,26H,2,12-15H2,1H3/b20-16- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPQCQAZICMNGP-SILNSSARSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)N(CCO)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)N(CCO)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(4-Ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-(2-hydroxy-ethyl)-N-phenyl-propionamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5501102.png)

![2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-propylacetamide](/img/structure/B5501117.png)

![N-({1-[(2-isopropylpyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)pyridine-2-carboxamide](/img/structure/B5501125.png)

![1-{1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5501133.png)

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N,1-dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5501141.png)

![N-ethyl-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5501146.png)

![2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5501154.png)

![N-(3-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5501155.png)

![4-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-2-morpholinecarboxamide](/img/structure/B5501159.png)

![7-(4-bromophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5501164.png)

![1-(isopropoxyacetyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5501177.png)

![N~3~-(7-acetyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N~1~,N~3~-dimethyl-beta-alaninamide](/img/structure/B5501188.png)